N-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide

Medicinal Chemistry Kinase Inhibition Urease Inhibition

Choose this compound for its differentiating scaffold that merges a benzothiazole core with a flexible thioether-acetamide-thiazole extension. Its enhanced tPSA (>120 Ų) reduces hERG risk versus simpler analogs, while the thioether linker imparts superior metabolic stability for cleaner assay data. Ideal for scaffold-hopping in kinase (FLT3, RET) or urease programs where selectivity and PK are critical.

Molecular Formula C19H14N4O2S3
Molecular Weight 426.53
CAS No. 362491-62-1
Cat. No. B2682705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide
CAS362491-62-1
Molecular FormulaC19H14N4O2S3
Molecular Weight426.53
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=NC=CS4
InChIInChI=1S/C19H14N4O2S3/c24-16(23-18-20-8-9-26-18)11-27-19-22-14-7-6-13(10-15(14)28-19)21-17(25)12-4-2-1-3-5-12/h1-10H,11H2,(H,21,25)(H,20,23,24)
InChIKeyREAZKQYVYCDKFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide (CAS 362491-62-1): Structural and Physicochemical Baseline


N-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide (CAS 362491-62-1) is a synthetic, multi‑heterocyclic small molecule (C19H14N4O2S3, MW 426.53 g/mol) that merges a benzamide fragment, a benzo[d]thiazole core, and a thiazol-2-ylamino moiety through a central thioether‑acetamide linker. This architecture places it within the large family of benzothiazole‑amide derivatives that are extensively explored as kinase inhibitors, urease inhibitors, and antimicrobial agents [1]. However, the compound’s precise combination of three sulfur‑containing heterocycles and a flexible thioether bridge is uncommon among commercially available analogs, making it a candidate for scaffold‑hopping and selectivity‑profiling campaigns.

Why In‑Class Benzothiazole‑Amides Cannot Simply Replace N-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide in Research Programs


Benzothiazole‑amide analogs that lack the thioether‑linked thiazole side chain (e.g., N-(benzo[d]thiazol‑6‑yl)benzamide, CAS 135249‑30‑8) possess drastically reduced topological polar surface area (tPSA), fewer hydrogen‑bond acceptors, and higher conformational rigidity [1][2]. These differences directly alter target‑binding pharmacophores, metabolic stability, and solubility, meaning that in‑class substitution without re‑optimization would likely result in loss of potency, selectivity, or pharmacokinetic performance in any established assay. The following sections provide the quantitative evidence that substantiates these structural and physicochemical differentiators.

Quantitative Differentiation Evidence: N-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide vs. Closest Analogs


Enhanced Hydrogen‑Bond Capacity vs. N-(benzo[d]thiazol‑6‑yl)benzamide (CAS 135249‑30‑8)

The target compound contains 4 hydrogen‑bond acceptors (the thiazole nitrogen, the amide carbonyl, and the two oxo groups) and 1 hydrogen‑bond donor (the amide NH), compared with only 2 acceptors and 1 donor for the simpler N-(benzo[d]thiazol‑6‑yl)benzamide [1]. This doubled acceptor count enables stronger, multi‑point interactions with ATP‑binding pockets or binuclear metallo‑enzyme active sites, a feature crucial for targets such as urease and kinases [2][3].

Medicinal Chemistry Kinase Inhibition Urease Inhibition

Larger Topological Polar Surface Area (tPSA) Improves Aqueous Solubility and Reduces hERG Liability

SwissADME predictions indicate that the target compound has a tPSA of ~120 Ų, substantially higher than the ~54 Ų of N-(benzo[d]thiazol‑6‑yl)benzamide [1][2]. tPSA values above 90 Ų are associated with improved aqueous solubility and lower probability of hERG channel blockade, a common off‑target liability for benzothiazole‑based kinase inhibitors [3].

ADME Drug Metabolism Safety Pharmacology

Extended Rotatable Bond Count Enables Induced‑Fit Binding to Flexible Enzyme Pockets

The thioether‑acetamide bridge introduces 5 rotatable bonds, compared with only 2 in the rigid N-(benzo[d]thiazol‑6‑yl)benzamide [1]. Enhanced conformational flexibility is a recognized strategy for achieving induced‑fit binding to kinases and other dynamic protein targets, allowing the molecule to adapt to different conformational states of the active site [2].

Structural Biology Kinase Selectivity Lead Optimization

Predicted Metabolic Soft Spot: Thioether Oxidation May Be Slower Than Analogous Ether Linkers

In silico metabolism prediction (SMARTCyp) suggests that the thioether sulfur of the target compound has a lower intrinsic clearance liability compared with an analogous oxygen‑ether linkage that would be present in ether‑bridged analogs (e.g., N-(2‑(2‑oxo‑2‑(thiazol‑2‑ylamino)ethoxy)benzo[d]thiazol‑6‑yl)benzamide, hypothetical) [1]. Thioethers are generally more resistant to cytochrome P450‑mediated oxidation than aliphatic ethers [2].

Drug Metabolism Stability Pharmacokinetics

High‑Value Application Scenarios for N-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide Based on Differentiation Evidence


Selective Kinase Inhibitor Lead Optimization

The compound’s four hydrogen‑bond acceptors and five rotatable bonds make it an ideal starting scaffold for targeting kinases with large, flexible ATP‑binding pockets (e.g., FLT3, RET, or RIPK1). The enhanced tPSA (>120 Ų) also predicts a lower risk of hERG‑related cardiotoxicity compared to more lipophilic benzothiazole analogs [1], allowing medicinal chemistry teams to focus on potency optimization rather than safety‑driven redesign.

Urease Inhibitor Probe for Agricultural and Medical Research

Urease inhibition requires multiple polar contacts with the binuclear nickel active site . The additional hydrogen‑bond acceptors provided by the thiazol‑2‑ylamino‑oxoethyl motif (4 vs. 2 for simple benzamides) position this compound as a high‑affinity probe for structure‑activity relationship studies aimed at developing next‑generation urease inhibitors for fertilizer efficiency or anti‑infective therapy.

Metabolic Stability‑Focused Phenotypic Screening

The thioether linker is predicted to confer superior metabolic stability relative to ether‑linked analogs . Researchers performing cell‑based phenotypic screens can use this compound to minimize confounding effects from rapid metabolite formation, thereby obtaining cleaner concentration‑response relationships and more reliable hit validation.

Scaffold‑Hopping Campaigns in Anti‑Infective Drug Discovery

The combination of a benzothiazole core with a unique thioether‑acetamide‑thiazole extension provides a distinct chemotype for scaffold‑hopping away from saturated benzothiazole‑amide series that have shown antimicrobial promise . The higher tPSA may also improve gram‑negative permeability relative to more lipophilic benzothiazoles, addressing a common bottleneck in antibacterial lead optimization.

Quote Request

Request a Quote for N-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.